2-Hydroxy-4-nitrophenolate, also known as 2-amino-5-nitrophenol, is an organic compound with the molecular formula . It is classified as an aromatic amine and a nitrophenol derivative. This compound is significant in various chemical applications, particularly in the synthesis of dyes, pharmaceuticals, and as a reagent in organic chemistry.
2-Hydroxy-4-nitrophenolate can be sourced from natural and synthetic processes. It is typically produced through the nitration of phenolic compounds or via reduction methods involving dinitrophenol. The compound falls under the category of nitrophenols, which are known for their diverse applications in chemical industries.
The synthesis of 2-hydroxy-4-nitrophenolate can be achieved through several methods:
The reduction process typically yields a high purity product (up to 92% yield), with subsequent purification steps such as filtration and recrystallization being crucial for obtaining high-quality samples . The melting point of pure 2-hydroxy-4-nitrophenolate is reported to be around 144°C .
The molecular structure of 2-hydroxy-4-nitrophenolate features a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a benzene ring:
Nc1ccc(cc1O)[N+](=O)[O-]
InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2
This structure indicates that the compound has both acidic (due to the hydroxyl group) and basic (due to the amino group) characteristics, which can influence its reactivity and interactions with other molecules.
2-Hydroxy-4-nitrophenolate can participate in various chemical reactions:
In laboratory settings, reactions involving 2-hydroxy-4-nitrophenolate are often monitored using techniques such as thin-layer chromatography or spectroscopic methods to analyze product formation and purity.
The mechanism by which 2-hydroxy-4-nitrophenolate exerts its effects involves several pathways:
These properties make it suitable for various applications in chemical synthesis and research.
2-Hydroxy-4-nitrophenolate has multiple applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: